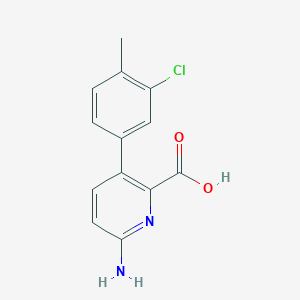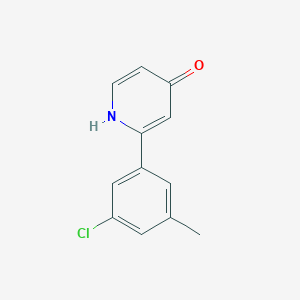
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid (6-APA) is an organic compound belonging to the class of picolinic acids. It is a white solid, soluble in water and polar organic solvents. 6-APA is a common precursor in the synthesis of various pharmaceuticals, as well as a key intermediate in the production of some antibiotics. Its chemical formula is C₁₁H₁₁ClN₂O₂.
作用機序
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% acts as an intermediate in the synthesis of various pharmaceuticals, antibiotics, and other compounds. It can react with various organic compounds to form a variety of products, depending on the reaction conditions. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% can act as a catalyst for various reactions, and can be used to synthesize various polymers.
Biochemical and Physiological Effects
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to possess antimicrobial activity, as well as to have a variety of anti-inflammatory and anti-cancer properties. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% has been shown to have a variety of antioxidant activities, and to have a protective effect against oxidative damage.
実験室実験の利点と制限
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is a relatively stable compound, and is relatively easy to synthesize in the laboratory. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is a potent reagent, and should be handled with caution. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is not suitable for use in vivo experiments due to its potential toxicity.
将来の方向性
Future research on 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% could focus on its potential therapeutic applications, such as its use as an antimicrobial, anti-inflammatory, or anti-cancer agent. Additionally, further research could focus on its use as a catalyst for various reactions, as well as its potential applications in the synthesis of various polymers. Additionally, further research could focus on its potential toxicity, as well as its potential interactions with other compounds. Finally, further research could focus on its potential applications in the manufacture of various pharmaceuticals, antibiotics, and other compounds.
合成法
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% can be synthesized by a variety of methods, including reaction of 2-chloro-4-methylphenol with 2-amino-3-methylpyridine in the presence of a base; reaction of 2-chloro-4-methylphenol with 2-amino-3-methylpyridine and sodium hydroxide; and reaction of 2-chloro-4-methylphenol with 2-amino-3-methylpyridine and sodium hydroxide in the presence of a catalyst.
科学的研究の応用
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is used in a wide range of scientific research applications, including the synthesis of drugs, antibiotics, and other pharmaceuticals. It is also used in the synthesis of peptides, peptidomimetics, and other organic compounds. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is used in the synthesis of various catalysts, such as palladium and ruthenium catalysts, as well as in the synthesis of various polymers.
特性
IUPAC Name |
6-amino-3-(2-chloro-4-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-2-3-8(10(14)6-7)9-4-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMFOQQVCWCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














